![molecular formula C10H11N3O3 B1488721 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2091588-95-1](/img/structure/B1488721.png)
6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Comprehensive Analysis of 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid Applications
Medicinal Chemistry: Pyrrolopyrazine derivatives are known to be key N-heterocycles with potential use in various medicinal applications. They have been studied for their pharmacological activities, which include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and other anticipated biological activities .
Agriculture: In the agricultural sector, pyrrolopyrazine derivatives may serve as herbicides or antifeedants. Their biological activity can be harnessed to protect crops from pests and diseases .
Organic Optoelectronic Materials: Pyrazine derivatives are important molecular scaffolds employed in organic optoelectronic materials. They have been used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Dyes and Electroluminescent Materials: Due to their versatile scaffold, pyrazine derivatives have found applications as dyes and electroluminescent materials. These compounds can be used in the development of new types of dyes with specific properties for various industrial applications .
Organic Semiconductors: The unique structure of pyrazine derivatives makes them suitable for use as organic semiconductors. They can be incorporated into electronic devices to improve performance or create new functionalities .
Coordination Chemistry: Pyrazine derivatives can act as suitable ligands in coordination chemistry. They can form complexes with metals and play a role in catalysis or the development of new materials .
Future Directions
The future directions for “6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid” and similar compounds may involve further exploration of their synthetic pathways and biological activities . Their diverse applications in drug discovery and material synthesis make them invaluable tools for advancing various fields of study.
properties
IUPAC Name |
6-ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-6-5-13-8(9(11-6)16-2)4-7(12-13)10(14)15/h4-5H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACASVFVJWPEJDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=N2)C(=O)O)C(=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.